molecular formula C17H15BrN2O2 B2934141 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 126985-02-2

1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2934141
CAS No.: 126985-02-2
M. Wt: 359.223
InChI Key: SNOUGFWDIGZVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its bromo-substituted phenyl ring and pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the bromination of phenol to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the pyrazolyl ring through condensation reactions with hydrazine and appropriate ketones or aldehydes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in the formation of a hydroxyl group.

  • Substitution: Substitution reactions at the pyrazolyl ring or phenyl ring can introduce various functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydroxylated derivatives.

  • Substitution: A wide range of substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanisms can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 1-(5-bromo-2-hydroxyphenyl)ethanone

  • 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione

  • 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione

Uniqueness: 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its pyrazolyl group, which imparts unique chemical and biological properties compared to its simpler analogs

Properties

IUPAC Name

1-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-9-13(18)7-8-17(14)22)10-15(19-20)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOUGFWDIGZVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.